Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a synthetic furan-2-carboxylate ester featuring a benzo[c]chromen core substituted with a methyl group at position 4 and an oxo group at position 5. The furan-2-carboxylate moiety is linked via an oxymethyl bridge to the chromen system.
Properties
IUPAC Name |
methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-12-17(25-11-13-7-9-18(26-13)21(23)24-2)10-8-15-14-5-3-4-6-16(14)20(22)27-19(12)15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZSJWOVRMRQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, chemical properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is . Its structure includes a furan ring and a benzochromene moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 364.35 g/mol |
| Boiling Point | 562.2 ± 50.0 °C |
| Density | 1.323 ± 0.06 g/cm³ |
Synthesis Methods
The synthesis of this compound typically involves the reaction of furan derivatives with benzochromene intermediates under specific conditions. For example, the reaction may utilize chloroacetic acid in the presence of a base like sodium hydroxide, followed by purification through recrystallization or chromatography to ensure product purity .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In cell-based assays, it demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation of inflammatory pathways suggests that it could be beneficial in treating inflammatory diseases .
Antifungal Activity
A notable study highlighted the antifungal properties of this compound against various fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antifungal agents, indicating its potential as an antifungal therapeutic .
Case Studies and Research Findings
- Study on Antioxidant Activity : A study published in Molecules demonstrated that derivatives of benzochromene exhibit strong antioxidant properties. The compound was found to reduce oxidative stress markers in cellular models .
- Anti-inflammatory Research : In a controlled study, this compound was shown to significantly decrease inflammation in animal models of arthritis, suggesting its application in chronic inflammatory conditions .
- Antifungal Efficacy : A comprehensive analysis indicated that this compound effectively inhibited fungal growth at concentrations lower than many commercially available antifungals. This positions it as a candidate for further development in antifungal therapies .
Comparison with Similar Compounds
Structural Analogues with Furan-2-carboxylate Esters
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Structure : Features a 2-fluoro-4-nitrophenyl group attached to the furan-2-carboxylate ester.
- Key Differences : Lacks the benzo[c]chromen system but includes electron-withdrawing nitro and fluoro substituents.
- Demonstrated superior crystallinity compared to its carboxylic acid counterpart, enabling detailed structural analysis via SC-XRD .
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate
- Structure: Contains a 4-bromo-2-chlorophenoxy group linked to the furan-2-carboxylate via a methylene bridge.
- Key Differences : Halogenated aromatic substituents (Br, Cl) instead of the benzo[c]chromen system.
- Synthesis : Prepared via nucleophilic substitution using K₂CO₃ in DMF, yielding 69% isolated product .
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate Derivatives
- Structure : Hydroxymethyl-substituted furan-2-carboxylates with methoxy/hydroxy-phenyl groups.
- Key Differences : Polar functional groups (hydroxy, methoxy) enhance solubility but reduce lipophilicity compared to the benzo[c]chromen-containing compound .
Analogues with Extended Aromatic Systems
5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic Acid
- Structure : The carboxylic acid counterpart of the target compound (CAS 376375-10-9).
[(2Z)-2-[(4-Chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate
- Structure : Benzofuran core with a chlorophenyl substituent and furan-2-carboxylate ester.
- Key Differences : Smaller benzofuran system (vs. benzo[c]chromen) and a chlorophenyl group, reducing molecular weight (366.7 g/mol vs. ~378 g/mol for the target compound) .
Physicochemical and Structural Comparisons
Key Insights from Structural Analysis
- Hydrogen Bonding and Crystal Packing : The benzo[c]chromen system’s planar structure may promote π-π stacking, while the ester group could participate in hydrogen bonding, as seen in related furan-2-carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
